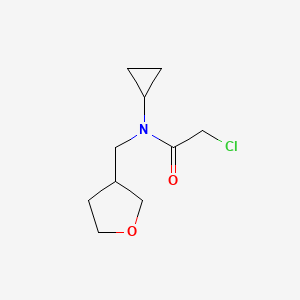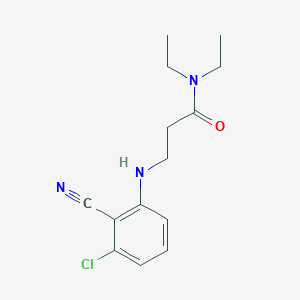![molecular formula C13H16N2O5S B7575858 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid, also known as MSBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MSBA belongs to the class of sulfonamide compounds and has a molecular formula of C15H19N2O5S.
作用機序
The mechanism of action of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has also been found to inhibit the activity of nuclear factor-kappa B, which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
実験室実験の利点と制限
One of the advantages of using 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in lab experiments is its ability to reduce inflammation, pain, and fever. This makes it a useful compound for studying the mechanisms of these processes. However, one of the limitations of using 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in lab experiments is its potential toxicity. Studies have shown that high doses of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid can cause liver damage and other adverse effects.
将来の方向性
There are several future directions for the study of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid. One area of research is the development of new synthetic methods for 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid. Another area of research is the investigation of the potential therapeutic applications of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in the treatment of cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid to minimize its potential toxicity.
合成法
The synthesis of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid involves the reaction of 2-aminobenzoic acid with methyl isocyanate to form 2-(methylcarbamoyl)benzoic acid. The resulting compound is then reacted with pyrrolidine to form 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]benzoic acid. Finally, the addition of sulfuric acid to this compound results in the formation of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid.
科学的研究の応用
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
2-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-14-12(16)10-6-4-8-15(10)21(19,20)11-7-3-2-5-9(11)13(17)18/h2-3,5,7,10H,4,6,8H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBRGZPIPUSZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)


![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)